molecular formula C11H9FN2OS B2966315 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide CAS No. 835-73-4

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2966315
CAS No.: 835-73-4
M. Wt: 236.26
InChI Key: NYWCTWHBTYXUBW-UHFFFAOYSA-N
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Description

N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetamide is a thiazole-based acetamide derivative characterized by a 4-fluorophenyl substituent at the 4-position of the thiazole ring and an acetamide group at the 2-position. This scaffold is of significant interest in medicinal chemistry due to its structural versatility, enabling interactions with diverse biological targets such as kinases, metalloproteinases, and enzymes involved in inflammation and metabolic regulation .

Properties

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2OS/c1-7(15)13-11-14-10(6-16-11)8-2-4-9(12)5-3-8/h2-6H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYWCTWHBTYXUBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide typically involves the Hantzsch thiazole synthesis. This method includes the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . For instance, 4-fluorophenacyl bromide can be reacted with a suitable thiourea derivative under these conditions to yield the desired thiazole compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines .

Scientific Research Applications

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide and its derivatives have a variety of applications, mainly in the development of pharmaceuticals. These applications arise from the antibacterial and anti-inflammatory properties of thiazole compounds .

Synthesis and Characterization

  • Synthesis: N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine can be synthesized by reacting 2-amino-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one with 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions .
  • Characterization: The resulting compound can be characterized using IR, 1H-NMR, 13C-NMR, and mass spectral data .

Biological Activities and Applications

  • Anti-inflammatory activity: Darbufelone, a thiazole derivative, is a marketed anti-inflammatory drug . CBS-3595, an acetamide derivative, exhibits anti-inflammatory potential through dual inhibition of p38α MAPK and phosphodiesterase 4 (PDE4) .
  • Antibacterial activity: N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine exhibits in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum . N-(4-substituted thiazol-2-yl) acetamide analogs have shown mild to moderate antibacterial efficacies .
  • Other potential applications:
    • N-(4-fluorophenyl)-N-(1-methylethyl)-2-[(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)-oxy]-acetamide is used as an herbicide .
    • Thiazole compounds have been investigated for their potential as anticancer agents, kinase inhibitors, and CNS agents .

Table of Activities and Applications

CompoundActivity/Application
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amineAntibacterial agent
CBS-3595 (Acetamide derivative)Dual p38α MAPK/PDE4 inhibitor with activity against TNFα-related diseases
N-(4-substituted thiazol-2-yl) acetamide analogsAntibacterial
N-(4-fluorophenyl)-N-(1-methylethyl)-2-[(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)-oxy]-acetamideHerbicide
2-(4-Arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl] acetamide derivativesAntibacterial

Case Studies

  • Heterocyclic Amine Carcinogens: Studies have explored the impact of environmental exposures on the mutagenicity and carcinogenicity of heterocyclic amines. Creatine supplementation was found not to increase carcinogenic heterocyclic amines in healthy subjects .
  • DNA Adduct Formation: Research on DNA adduct formation of heterocyclic aromatic amines in human hepatocytes provides insights into their carcinogenic potential .
  • Anti-inflammatory Quinazolinones: novel series of quinazolinone derivatives were synthesized and evaluated for their anti-inflammatory activity. The compounds were designed by combining the structural features of COX inhibitors and showed promising results .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Key structural analogs differ in substituents on the phenyl ring or modifications to the thiazole-acetamide backbone. Below is a comparative analysis:

Compound Substituents/Modifications Key Features
N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetamide 4-Fluorophenyl at C4 of thiazole Enhanced electronic effects due to fluorine; moderate solubility in polar solvents .
Compound 14 3-Chloro-4-fluorophenyl at C4 Increased steric bulk and electronegativity; improved kinase activation potency.
Compound 15 4-Chloro-3-methylphenyl at C4 Chlorine and methyl groups enhance lipophilicity; suitable for hydrophobic targets.
Compound 3j 2-Fluorophenyl at C4 + thiazolidinedione Dual fluorophenyl and thiazolidinedione groups; potent α-glucosidase inhibition (63% at 100 μM).
Compound 6a 4-Hydroxy-3-methoxyphenyl at C4 Electron-donating groups (OH, OMe); COX/LOX inhibition via hydrogen bonding.
Compound 11 4-Chlorophenyl at C4 Simple chloro substitution; intermediate activity in kinase assays.

Physicochemical Properties

  • Solubility : Hydroxyl or methoxy groups (e.g., Compound 6a) improve aqueous solubility, while chloro/methyl groups (Compound 15) increase lipophilicity .
  • Stability: Fluorine in the 4-fluorophenyl analog enhances metabolic stability compared to non-halogenated derivatives .
  • Crystallinity : Brominated analogs () form stable crystals due to halogen packing interactions, aiding in structural validation via SHELX .

Biological Activity

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular structure of this compound features a thiazole ring substituted with a fluorophenyl group, which contributes to its lipophilicity and potential biological interactions. The presence of the thiazole moiety is crucial as it is known to enhance the biological activity of compounds.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus156.7 µM
Methicillin-resistant S. aureusEffective
Escherichia coliModerately effective
Candida albicansModerate effectiveness

In a comparative study, this compound demonstrated superior antibacterial activity against Xanthomonas oryzae compared to standard treatments like bismerthiazol and thiodiazole copper, which had higher EC50 values (230.5 µM and 545.2 µM respectively) .

The antimicrobial mechanism appears to involve disruption of bacterial cell membranes. Scanning electron microscopy (SEM) studies indicated that this compound causes cell membrane rupture in Xanthomonas oryzae, leading to cell lysis . This property is likely attributed to the compound's lipophilic nature, allowing it to penetrate cellular membranes effectively.

Anticancer Activity

The anticancer potential of this compound has also been explored. Research indicates that thiazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values indicating significant cytotoxicity against certain cancer cells, suggesting that modifications in the thiazole structure can enhance this activity .

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis reveals that the presence of electron-withdrawing groups (like fluorine) on the phenyl ring enhances the biological activity of thiazole derivatives. The position and type of substituents play a critical role in determining the efficacy of these compounds against microbial and cancerous cells .

Case Studies

  • Antimicrobial Evaluation : A study evaluated several thiazole derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures exhibited varying degrees of effectiveness based on their substituents .
  • Cytotoxicity Studies : In vitro tests against multiple cancer cell lines showed that this compound had a notable effect on cell viability, with some derivatives outperforming established chemotherapeutic agents .

Q & A

Basic: How can researchers optimize the synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide?

Methodological Answer:
The synthesis typically involves coupling 4-(4-fluorophenyl)-1,3-thiazol-2-amine with acetyl chloride or acetic anhydride under reflux conditions. Key steps include:

  • Reaction Monitoring : Use TLC or HPLC to track intermediate formation (e.g., thiourea derivatives) .
  • Purification : Recrystallization from ethyl acetate or column chromatography improves purity. Yield optimization may require temperature control (e.g., 60–80°C) and inert atmospheres to prevent oxidation .
  • Characterization : Confirm structure via 1H^1H/13C^{13}C-NMR and HRMS.

Basic: What in vitro assays evaluate its antimicrobial activity?

Methodological Answer:

  • Bacterial Strains : Test against S. aureus (Gram-positive) and E. coli (Gram-negative) using broth microdilution (MIC determination).
  • Mechanistic Insight : Assess protein synthesis inhibition via radiolabeled amino acid incorporation assays .
  • Controls : Compare to ciprofloxacin (positive control) and DMSO (vehicle control).

Advanced: How to design structure-activity relationship (SAR) studies targeting COX/LOX inhibition?

Methodological Answer:

  • Analog Synthesis : Modify substituents on the thiazole (e.g., halogenation) or acetamide (e.g., alkyl/aryl groups) .
  • Enzyme Assays :
    • COX-1/COX-2 Selectivity : Use purified enzymes and measure IC50_{50} via colorimetric COX Activity Assay Kit. Compound 6a (analog) showed non-selective inhibition (IC50_{50} ~9–11 μM) .
    • Docking Studies : AutoDock Vina predicts binding to COX-2’s hydrophobic pocket (PDB: 5KIR). Key interactions: π-π stacking with Tyr385 and H-bonding with Ser530 .

Advanced: How to resolve enantiomers of chiral derivatives and assign absolute configurations?

Methodological Answer:

  • Chiral Synthesis : Oxidize sulfide precursors (e.g., methylthio groups) with NaIO4_4 to sulfoxides, generating chiral centers .
  • Enantiomer Separation : Use preparative HPLC with chiral columns (e.g., Chiralpak IA, hexane:isopropanol eluent).
  • Configuration Assignment : SC-XRD with Flack parameter analysis or circular dichroism (CD) spectroscopy. For example, (R)-configuration was confirmed via X-ray for a sulfoxide derivative .

Basic: What spectroscopic techniques confirm structural integrity?

Methodological Answer:

  • NMR : 1H^1H-NMR shows thiazole proton at δ 7.8–8.1 ppm and acetamide CH3_3 at δ 2.1–2.3 ppm.
  • FT-IR : Stretching bands for C=O (1650–1680 cm1^{-1}) and C–F (1100–1200 cm1^{-1}).
  • Mass Spec : ESI-MS ([M+H]+^+ expected at m/z 265.07).

Advanced: How to assess pharmacokinetic properties like metabolic stability?

Methodological Answer:

  • Liver Microsome Assay : Incubate compound with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 min.
  • Metabolite ID : Use UPLC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation).
  • CYP Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates .

Basic: What computational tools predict its drug-likeness?

Methodological Answer:

  • ADME Prediction : SwissADME calculates parameters (e.g., LogP = 2.5, TPSA = 65 Å2^2).
  • Toxicity : ProTox-II predicts LD50_{50} and hepatotoxicity risk.
  • Solubility : Use QSPR models in ACD/Percepta.

Advanced: How to validate target engagement in cellular models of inflammation?

Methodological Answer:

  • Cell Lines : Use RAW 264.7 macrophages stimulated with LPS.
  • Biomarkers : Measure PGE2_2 (COX-2 product) and 12-HETE (LOX product) via ELISA.
  • Knockdown Studies : siRNA silencing of COX-2 confirms on-target effects .

Advanced: What strategies improve aqueous solubility for in vivo studies?

Methodological Answer:

  • Prodrug Design : Introduce phosphate esters or PEGylated groups.
  • Cocrystallization : Coformers like succinic acid enhance solubility (via SC-XRD screening).
  • Nanoformulation : Encapsulate in PLGA nanoparticles (characterize via DLS and TEM).

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